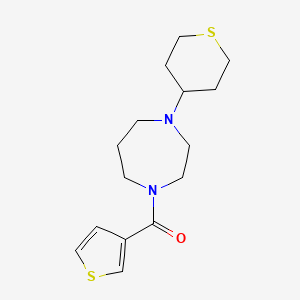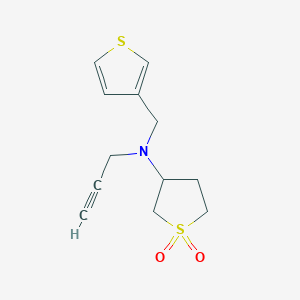
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine, commonly known as DT-010, is a novel thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. DT-010 is a small molecule that has been synthesized through a multistep process, which involves the reaction of various reagents to produce the final product. The chemical structure of DT-010 is shown in Figure 1.
作用機序
The mechanism of action of DT-010 is not fully understood. However, it has been suggested that DT-010 exerts its antitumor activity through the induction of apoptosis in cancer cells. DT-010 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, DT-010 has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DT-010 has been found to exhibit several biochemical and physiological effects. DT-010 has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. DT-010 has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. In addition, DT-010 has been found to inhibit the activity of histone deacetylases, which is involved in the regulation of gene expression.
実験室実験の利点と制限
DT-010 has several advantages for lab experiments. DT-010 is a small molecule that can be easily synthesized in the lab. DT-010 has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, DT-010 has some limitations for lab experiments. DT-010 has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
将来の方向性
There are several future directions for the study of DT-010. One future direction is to investigate the in vivo efficacy of DT-010 in animal models of cancer. Another future direction is to investigate the toxicity and pharmacokinetics of DT-010 in animal models. In addition, the structure-activity relationship of DT-010 can be investigated to identify more potent derivatives. Finally, the potential of DT-010 as a therapeutic agent for inflammatory diseases can be investigated.
Conclusion:
DT-010 is a novel thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. DT-010 has been found to exhibit potent antitumor activity against various cancer cell lines, antimicrobial activity against various bacterial and fungal strains, and anti-inflammatory activity. DT-010 has several advantages for lab experiments, but its toxicity and pharmacokinetics are not fully understood. There are several future directions for the study of DT-010, including investigating its in vivo efficacy, toxicity, and pharmacokinetics, identifying more potent derivatives, and investigating its potential as a therapeutic agent for inflammatory diseases.
合成法
DT-010 has been synthesized using a multistep process that involves the reaction of various reagents. The synthesis process starts with the reaction of 2-bromo-1-phenylethanone with sodium methoxide to produce propargyl alcohol. The propargyl alcohol is then reacted with thiosemicarbazide to produce the thiosemicarbazone intermediate. The thiosemicarbazone intermediate is then reacted with 3-bromothiophene to produce DT-010. The overall synthesis process is shown in Figure 2.
科学的研究の応用
DT-010 has been the subject of several scientific studies due to its potential therapeutic applications. DT-010 has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DT-010 has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, DT-010 has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1,1-dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c1-2-5-13(8-11-3-6-16-9-11)12-4-7-17(14,15)10-12/h1,3,6,9,12H,4-5,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPGSRSEWYECTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CSC=C1)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)
methanone](/img/structure/B2392401.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)
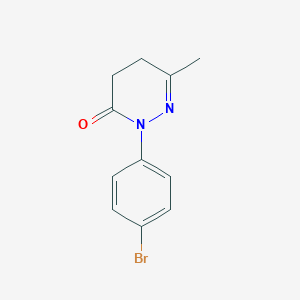

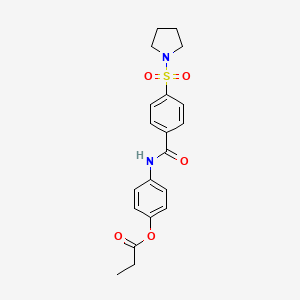

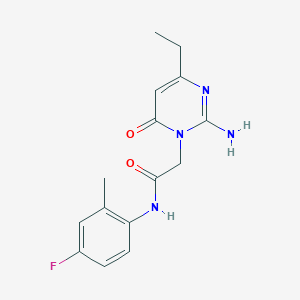
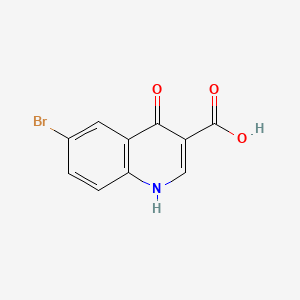

![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)
